Methyl (diphenylphosphoryl)acetate
Description
Methyl (diphenylphosphoryl)acetate is an organophosphorus compound characterized by a phosphoryl group (P=O) attached to two phenyl rings and an esterified methyl acetate moiety. Its molecular formula is C₁₅H₁₅O₄P, with a molecular weight of 298.25 g/mol. This compound is primarily utilized as a versatile intermediate in asymmetric catalysis and heterocyclic synthesis. For instance, α-diazo-α-diphenylphosphoryl acetates (structurally related derivatives) have been employed in catalytic asymmetric intramolecular cyclopropanation (CAIMCP) reactions, enabling the formation of strained cyclopropane rings with high stereochemical control . The diphenylphosphoryl group enhances electron-withdrawing effects, stabilizing reactive intermediates during such transformations.
Properties
IUPAC Name |
methyl 2-diphenylphosphorylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O3P/c1-18-15(16)12-19(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQJFDCPSWZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355342 | |
| Record name | methyl (diphenylphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21993-16-8 | |
| Record name | methyl (diphenylphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between methyl (diphenylphosphoryl)acetate and analogous phosphorylated esters:
Reactivity and Solubility
- Steric and Electronic Effects: The diphenyl groups in this compound introduce steric bulk, which can hinder reaction rates but improve stereoselectivity in catalytic processes. In contrast, diethyl or trimethyl substituents (e.g., methyl diethylphosphonoacetate) reduce steric hindrance, enhancing solubility in non-polar solvents .
- Solubility Challenges: The low solubility of diphenylphosphoryl derivatives in toluene or dichloromethane has been noted to slow reaction kinetics, necessitating elevated temperatures (e.g., 60°C) for efficient transformations .
Pharmaceutical and Agrochemical Development
This compound serves as a precursor for bioactive molecules. In contrast, methyl diethylphosphonoacetate is leveraged in herbicide formulations due to its hydrolytic stability .
Material Science
The electron-deficient phosphoryl group in diphenyl derivatives facilitates interactions with metal centers, making these compounds suitable for designing catalysts or coordination polymers. Trimethyl variants, however, are more commonly used in material science for their volatility and ease of handling .
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